molecular formula C13H15Cl2N5O2 B244419 N-(2-butyl-2H-tetraazol-5-yl)-3,5-dichloro-2-methoxybenzamide

N-(2-butyl-2H-tetraazol-5-yl)-3,5-dichloro-2-methoxybenzamide

カタログ番号 B244419
分子量: 344.19 g/mol
InChIキー: VVKYBTHYNNNNDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-butyl-2H-tetraazol-5-yl)-3,5-dichloro-2-methoxybenzamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. BAY 41-2272 belongs to the class of compounds known as soluble guanylate cyclase (sGC) activators, which have been shown to have a range of physiological effects.

作用機序

BAY 41-2272 acts by activating N-(2-butyl-2H-tetraazol-5-yl)-3,5-dichloro-2-methoxybenzamide, a key enzyme involved in the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates a range of physiological processes. Activation of N-(2-butyl-2H-tetraazol-5-yl)-3,5-dichloro-2-methoxybenzamide by BAY 41-2272 leads to an increase in cGMP levels, which in turn leads to relaxation of smooth muscle cells and vasodilation of blood vessels.
Biochemical and Physiological Effects
BAY 41-2272 has been shown to have a range of biochemical and physiological effects. In addition to its vasodilatory effects, BAY 41-2272 has been shown to have anti-inflammatory effects, reduce oxidative stress, and improve mitochondrial function.

実験室実験の利点と制限

One advantage of BAY 41-2272 is its ability to selectively activate N-(2-butyl-2H-tetraazol-5-yl)-3,5-dichloro-2-methoxybenzamide, which makes it a useful tool for studying the role of cGMP signaling in a range of physiological processes. However, one limitation of BAY 41-2272 is its relatively short half-life, which can make it difficult to maintain stable levels of cGMP in vivo.

将来の方向性

There are several potential future directions for research on BAY 41-2272. One area of interest is the potential use of BAY 41-2272 in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more stable N-(2-butyl-2H-tetraazol-5-yl)-3,5-dichloro-2-methoxybenzamide activators that can be used in clinical settings. Finally, there is ongoing research into the potential use of N-(2-butyl-2H-tetraazol-5-yl)-3,5-dichloro-2-methoxybenzamide activators in combination with other therapies, such as phosphodiesterase inhibitors, to enhance the effects of cGMP signaling.

合成法

BAY 41-2272 can be synthesized through a multi-step process that involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with 2-amino-2-methyl-1-propanol to form the corresponding amide. This intermediate is then treated with 2-butyl-1,3-propanediamine and sodium nitrite to form the tetrazole ring, resulting in the final product.

科学的研究の応用

BAY 41-2272 has been extensively studied for its potential therapeutic applications in a range of diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. In preclinical studies, BAY 41-2272 has been shown to improve cardiac function, reduce pulmonary artery pressure, and improve exercise capacity in animal models of heart failure and pulmonary hypertension.

特性

分子式

C13H15Cl2N5O2

分子量

344.19 g/mol

IUPAC名

N-(2-butyltetrazol-5-yl)-3,5-dichloro-2-methoxybenzamide

InChI

InChI=1S/C13H15Cl2N5O2/c1-3-4-5-20-18-13(17-19-20)16-12(21)9-6-8(14)7-10(15)11(9)22-2/h6-7H,3-5H2,1-2H3,(H,16,18,21)

InChIキー

VVKYBTHYNNNNDV-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC(=C2OC)Cl)Cl

正規SMILES

CCCCN1N=C(N=N1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。